4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid
Description
4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a sulfur-linked 2,2,2-trifluoroethyl group at the para position of the aromatic ring. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, a common feature of fluorinated compounds in medicinal and agrochemical applications . The benzoic acid core provides a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions, which are critical in drug design and material science.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKYBFMLUSQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulphanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid is not fully understood. it is believed to interact with molecular targets through its trifluoroethyl and sulphanyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent bonding with specific amino acid residues in proteins. The pathways involved could include modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid, differing primarily in substituents, electronic effects, and applications.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Trifluoroethyl vs. Trifluoromethyl Groups : The trifluoroethyl group (-SCF₂CF₃) in the target compound introduces greater steric bulk compared to the trifluoromethyl (-SCF₃) group in 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid . This may reduce rotational freedom and influence binding affinity in biological systems.
- Nitro Substitution : The nitro group in 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid enhances electron-withdrawing effects, increasing acidity (pKa ~1.5–2.0) compared to the target compound (estimated pKa ~4.5–5.0 for benzoic acid derivatives).
Physicochemical Properties
- Lipophilicity: Fluorine substitution generally increases logP values. The trifluoroethyl group likely elevates lipophilicity (clogP ~2.8) compared to non-fluorinated analogs, improving membrane permeability .
- Thermal Stability : Crystallographic studies of 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid reveal disordered packing due to steric hindrance from the -SCF₃ group, suggesting similar challenges in the target compound’s solid-state stability .
Research Findings and Case Studies
- Crystallography : Single-crystal X-ray analysis of 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid revealed a mean C–C bond length of 1.39 Å and a dihedral angle of 75.2° between aromatic rings, suggesting conformational rigidity .
- Synthetic Routes: While direct synthesis data for the target compound is unavailable, analogous methods (e.g., Mitsunobu reactions for sulfur linkages) from lansoprazole synthesis and triflusulfuron production could be adapted.
- Biological Activity : Fluorinated sulfanylbenzoic acids exhibit moderate COX-2 inhibition (IC₅₀ ~10–50 μM), though activity depends on substituent positioning .
Biological Activity
4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid (CAS No. 954562-94-8) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoic acid moiety linked through a sulfur atom to a trifluoroethyl group. Its molecular formula is , with a molecular weight of approximately 283.22 g/mol. The unique trifluoroethyl-sulfanyl linkage may contribute to its distinct chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃O₂S |
| Molecular Weight | 283.22 g/mol |
| Functional Groups | Benzoic acid, Sulfanyl, Trifluoroethyl |
While specific mechanisms of action for 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid in biological systems remain largely undocumented, compounds with similar structures have shown various interactions with biological targets:
- Enzyme Inhibition : Compounds containing sulfur and trifluoroethyl groups often act as inhibitors for enzymes involved in metabolic pathways. For example, related compounds have been observed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruptions in DNA replication and transcription processes .
- Cellular Effects : The compound may influence cell signaling pathways and gene expression. Similar compounds have induced apoptosis in cancer cells by interacting with apoptosis-inducing factors.
Research Findings
- Antibacterial Activity : Preliminary studies suggest that compounds with similar trifluoroethyl groups exhibit potent antibacterial activity against various bacterial strains. The inhibition of DNA processes leads to bacterial cell death .
- Toxicity Profiles : Research indicates that low doses of structurally related compounds exhibit minimal toxicity while maintaining potent biological effects. This characteristic is crucial for pharmaceutical applications where safety is paramount.
- Pharmacokinetics : The compound is likely metabolized in the liver by cytochrome P450 enzymes, generating various metabolites that may also possess biological activity.
Pharmaceutical Development
4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid serves as an important intermediate in the synthesis of pharmaceuticals aimed at enhancing efficacy while reducing side effects. Its unique structure makes it valuable in developing fluorinated compounds known for their stability and bioactivity in medicinal chemistry .
Material Science
The compound's properties are also utilized in developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance characteristics .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-mercaptobenzoic acid and 2,2,2-trifluoroethyl iodide in basic media (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature (60–80°C), solvent polarity, and stoichiometric ratios to enhance yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
- Data Reference : For analogous sulfanyl-substituted benzoic acids, yields range from 60–85% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid?
- Methodological Answer :
- ¹H NMR : Look for the benzoic acid proton (δ ~12.5 ppm, broad), trifluoroethyl -SCH₂CF₃ protons (δ ~3.5–4.0 ppm, quartet), and aromatic protons (δ ~7.5–8.0 ppm).
- ¹³C NMR : Confirm the -SCF₃ carbon (δ ~125–130 ppm, q, J = 280–300 Hz) and carboxylic acid carbon (δ ~170 ppm).
- IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹).
- MS (ESI⁻) : Expected [M-H]⁻ peak at m/z 263.0 (C₉H₆F₃O₂S⁻). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What are the solubility and stability profiles of this compound under various pH conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies (HPLC monitoring) show degradation at pH < 2 (carboxylic acid protonation) or pH > 10 (sulfanyl group oxidation). Store at 4°C in inert atmosphere to prevent disulfide formation .
Advanced Research Questions
Q. How does the trifluoroethylsulphanyl group modulate electronic properties and bioactivity?
- Methodological Answer : The -SCF₃ group is strongly electron-withdrawing (σₚ = 0.88), lowering the pKa of the benzoic acid (predicted pKa ~2.5 vs. ~4.2 for unsubstituted benzoic acid). This enhances membrane permeability in biological systems. Computational studies (DFT) reveal increased dipole moments (~5.2 D), influencing receptor binding in enzyme inhibition assays .
- Data Reference : Fluorine’s electronegativity stabilizes transition states in enzyme-substrate interactions, as seen in carbonic anhydrase inhibition (IC₅₀ ~50 nM for analogous compounds) .
Q. What crystallographic challenges arise in resolving the structure of 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid?
- Methodological Answer : Single-crystal X-ray diffraction (173 K) often reveals disorder in the trifluoroethyl group due to rotational flexibility. Refinement strategies include using the SHELXL software with isotropic displacement parameters for fluorine atoms. Key metrics: R factor < 0.06, data-to-parameter ratio > 12:1 .
- Data Reference : For 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid, the dihedral angle between benzene and sulfanyl groups is 85.2°, indicating steric hindrance .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in studies involving this compound?
- Methodological Answer :
Dose-Response Curves : Perform assays across a wide concentration range (1 nM–100 µM) to identify off-target effects.
Isosteric Replacements : Synthesize analogs (e.g., replacing -SCF₃ with -SCH₃) to isolate electronic vs. steric contributions.
Computational Docking : Use AutoDock Vina to predict binding modes in target enzymes (e.g., cyclooxygenase-2) and non-target proteins .
- Data Reference : For 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, cytotoxicity (IC₅₀ ~10 µM) correlated with apoptosis induction via caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
